Abcg2-IN-2

描述

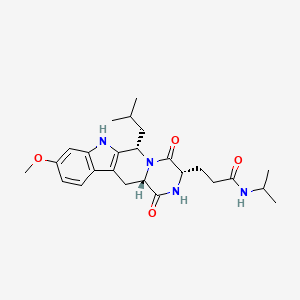

Structure

3D Structure

属性

分子式 |

C25H34N4O4 |

|---|---|

分子量 |

454.6 g/mol |

IUPAC 名称 |

3-[(2S,5S,8S)-14-methoxy-2-(2-methylpropyl)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-5-yl]-N-propan-2-ylpropanamide |

InChI |

InChI=1S/C25H34N4O4/c1-13(2)10-20-23-17(16-7-6-15(33-5)11-19(16)27-23)12-21-24(31)28-18(25(32)29(20)21)8-9-22(30)26-14(3)4/h6-7,11,13-14,18,20-21,27H,8-10,12H2,1-5H3,(H,26,30)(H,28,31)/t18-,20-,21-/m0/s1 |

InChI 键 |

KFPXRARJFOXSMA-JBACZVJFSA-N |

手性 SMILES |

CC(C)C[C@H]1C2=C(C[C@@H]3N1C(=O)[C@@H](NC3=O)CCC(=O)NC(C)C)C4=C(N2)C=C(C=C4)OC |

规范 SMILES |

CC(C)CC1C2=C(CC3N1C(=O)C(NC3=O)CCC(=O)NC(C)C)C4=C(N2)C=C(C=C4)OC |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of ABCG2 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ATP-binding cassette (ABC) transporter ABCG2, also known as the breast cancer resistance protein (BCRP), is a significant contributor to multidrug resistance (MDR) in cancer cells and plays a crucial role in the pharmacokinetics of a wide array of drugs.[1][2] Its function as an efflux pump, actively removing therapeutic agents from cells, diminishes the efficacy of chemotherapy.[1][2] Consequently, the development of potent and specific ABCG2 inhibitors is a key strategy to overcome MDR and enhance drug delivery, particularly to sanctuary sites like the brain.[1] This technical guide provides a comprehensive overview of the mechanism of action of ABCG2 inhibitors, with a particular focus on Ko143, a highly potent and widely studied inhibitor. We will delve into the molecular interactions, relevant signaling pathways, quantitative data, and detailed experimental protocols pertinent to the study of ABCG2 inhibition.

The ABCG2 Transporter: Structure and Function

ABCG2 is a "half-transporter" member of the ABC superfamily, meaning it comprises a single nucleotide-binding domain (NBD) and one membrane-spanning domain (MSD) with six transmembrane helices.[3][4] To become functional, ABCG2 must form a homodimer, creating a structure with two NBDs and twelve transmembrane helices that facilitate the ATP-dependent efflux of substrates.[3][4]

The transport cycle of ABCG2 is a dynamic process fueled by ATP hydrolysis. Substrates initially bind to a high-affinity site within the transmembrane domains from the cytoplasm or the inner leaflet of the cell membrane. This binding triggers a conformational change, prompting the NBDs to bind and hydrolyze ATP. The energy released from ATP hydrolysis induces a significant conformational shift, transitioning the transporter from an inward-facing to an outward-facing state, thereby expelling the substrate out of the cell.[5] Dissociation of ADP and inorganic phosphate then resets the transporter to its initial inward-facing conformation, ready for another transport cycle.

Mechanism of Action of ABCG2 Inhibitors

ABCG2 inhibitors primarily function by preventing the efflux of substrate drugs, thereby increasing their intracellular concentration and therapeutic efficacy.[1] The mechanisms of inhibition can be broadly categorized as follows:

-

Competitive Inhibition: The inhibitor directly competes with the substrate for the same binding site on the ABCG2 transporter.

-

Non-competitive Inhibition: The inhibitor binds to a site on the transporter distinct from the substrate-binding site, inducing a conformational change that prevents substrate transport.[1]

-

Uncompetitive Inhibition: This mechanism involves the inhibitor binding to the enzyme-substrate complex, which can be particularly effective.[6]

Some inhibitors may also modulate the expression of the ABCG2 gene or accelerate the degradation of the transporter protein itself.[1][7]

Ko143: A Potent ABCG2 Inhibitor

Ko143, a fumitremorgin C analog, is one of the most potent and relatively selective known inhibitors of ABCG2.[8][9][10] Its primary mechanism of action involves the direct inhibition of the transporter's ATPase activity.[8][10] By binding to ABCG2, Ko143 prevents the ATP hydrolysis necessary for the conformational changes required for substrate efflux.

While highly potent against ABCG2, it is important to note that at higher concentrations (≥1 μM), Ko143 can also affect the transport activity of other ABC transporters like ABCB1 (P-glycoprotein) and ABCC1 (MRP1), indicating a degree of non-specificity that should be considered in experimental design.[10] Furthermore, Ko143 has been shown to have poor metabolic stability, particularly in rat plasma and human liver microsomes, which can limit its in vivo applications.[9][10]

Other Notable ABCG2 Inhibitors

-

PZ-39: This compound exhibits a novel dual-mode action. It not only inhibits the transport activity of ABCG2 (an acute effect) but also accelerates its lysosome-dependent degradation (a chronic effect).[7] This dual mechanism offers a potentially more sustained reversal of ABCG2-mediated drug resistance.

Quantitative Data on ABCG2 Inhibition

The potency and selectivity of ABCG2 inhibitors are typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize key quantitative data for Ko143.

| Compound | Transporter | Assay | IC50 (nM) | Reference |

| Ko143 | ABCG2 | ATPase Activity | 9.7 | [8][10] |

| Cell Line | Cytotoxic Substrate | Ko143 Concentration | Fold Sensitization | Reference |

| HEK G2 | Methotrexate (MTX) | 10 nM | 2.5 | [10] |

| HEK B1 | Paclitaxel | 1 µM | Significant | [10] |

| HEK C1 | Doxorubicin | 1 µM | Significant | [10] |

| HEK B1 | Paclitaxel | 5 µM | 18 | [10] |

| HEK C1 | Doxorubicin | 5 µM | 18 | [10] |

Experimental Protocols

Cell Culture and Transfection

To study the effects of inhibitors on specific transporters, human embryonic kidney (HEK293) cells are commonly transfected to overexpress a single ABC transporter (e.g., ABCG2, ABCB1, or ABCC1).

-

Cell Seeding: Seed HEK293 cells in appropriate culture plates (e.g., 24-well plates at a density of 2.5 x 10^5 cells/mL).[8]

-

Transfection: Transfect cells with a plasmid vector containing the cDNA for the desired transporter (e.g., pcDNA3.1-ABCG2) using a suitable transfection reagent.

-

Selection: Select for successfully transfected cells by adding a selection agent (e.g., G418) to the culture medium.[11]

-

Verification: Confirm the expression and proper localization of the transporter protein via Western blot and confocal microscopy.[11]

ATPase Assay

This assay measures the ability of a compound to inhibit the ATP hydrolysis that drives the transporter's function.

-

Membrane Preparation: Prepare membrane vesicles from cells overexpressing the ABC transporter of interest.

-

Incubation: Incubate the membrane vesicles with increasing concentrations of the inhibitor (e.g., Ko143).

-

ATP Addition: Initiate the reaction by adding ATP.

-

Phosphate Detection: Measure the amount of inorganic phosphate released from ATP hydrolysis using a colorimetric method.

-

Data Analysis: Plot the ATPase activity against the inhibitor concentration to determine the IC50 value.[10]

Cellular Accumulation/Efflux Assay

This assay directly measures the ability of an inhibitor to block the efflux of a known transporter substrate.

-

Cell Seeding: Plate cells overexpressing the transporter in a multi-well plate.

-

Incubation: Incubate the cells with a fluorescent or radiolabeled substrate of the transporter (e.g., [3H]Ko143, Hoechst 33342) in the presence or absence of the inhibitor.[8][12]

-

Washing: After a predetermined incubation time, aspirate the medium and wash the cells with ice-cold buffer to stop the transport process.

-

Lysis and Measurement: Lyse the cells and measure the intracellular concentration of the substrate using a scintillation counter (for radiolabeled substrates) or a fluorescence plate reader.

-

Data Analysis: Compare the substrate accumulation in inhibitor-treated cells to control cells. A higher intracellular concentration in the presence of the inhibitor indicates successful blockade of the efflux pump.

Cytotoxicity/Chemosensitization Assay

This assay determines the ability of an inhibitor to sensitize drug-resistant cells to a cytotoxic agent.

-

Cell Seeding: Plate cancer cells overexpressing ABCG2.

-

Treatment: Treat the cells with a serial dilution of a cytotoxic drug that is a known ABCG2 substrate (e.g., methotrexate, mitoxantrone) in the presence or absence of a fixed concentration of the ABCG2 inhibitor (e.g., Ko143).

-

Incubation: Incubate the cells for a period sufficient to induce cell death (e.g., 72 hours).

-

Viability Assessment: Measure cell viability using a standard method such as the MTT assay.

-

Data Analysis: Calculate the IC50 of the cytotoxic drug with and without the inhibitor. A significant decrease in the IC50 in the presence of the inhibitor demonstrates chemosensitization.[10]

Signaling Pathways and Visualizations

The function and expression of ABCG2 are tightly regulated. Several signaling pathways have been implicated in modulating ABCG2 expression, which is a crucial aspect of long-term drug resistance.

ABCG2 Transport Cycle and Inhibition

The following diagram illustrates the basic transport cycle of ABCG2 and the point of intervention for an inhibitor like Ko143.

Caption: ABCG2 transport cycle and point of inhibition by Ko143.

Signaling Pathways Regulating ABCG2 Expression

Pathways such as PI3K/AKT and Hedgehog signaling can upregulate the transcription of the ABCG2 gene, contributing to acquired drug resistance. Understanding these pathways offers alternative therapeutic targets to circumvent MDR.

Caption: Key signaling pathways that regulate ABCG2 gene expression.

Conclusion

Inhibiting the ABCG2 transporter is a promising strategy to combat multidrug resistance in cancer and improve the pharmacokinetic profiles of numerous drugs. Ko143 serves as a benchmark for a potent ABCG2 inhibitor, primarily acting through the inhibition of the transporter's ATPase activity. However, challenges such as inhibitor specificity and metabolic stability remain critical hurdles for clinical translation. The detailed experimental protocols and understanding of the regulatory signaling pathways presented in this guide provide a solid foundation for researchers and drug development professionals to advance the discovery and development of next-generation ABCG2 inhibitors with improved therapeutic potential.

References

- 1. What are ABCG2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Structure–Activity Relationships and Quantitative Structure–Activity Relationships for Breast Cancer Resistance Protein (ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ABCG2 - Wikipedia [en.wikipedia.org]

- 5. Structures of ABCG2 under turnover conditions reveal a key step in the drug transport mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A novel two mode-acting inhibitor of ABCG2-mediated multidrug transport and resistance in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Metabolism of KO143, an ABCG2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Inhibitor Ko143 Is Not Specific for ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stereoselective Interaction of Pantoprazole with ABCG2. II. In Vitro Flux Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide: Discovery and Synthesis of Abcg2-IN-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Abcg2-IN-2, a potent and metabolically stable inhibitor of the ATP-binding cassette subfamily G member 2 (ABCG2) transporter. The information presented is based on the pivotal study by Zhu et al. (2023), which details the metabolism-guided development of Ko143 analogs to overcome the limitations of early-generation ABCG2 inhibitors.

Discovery and Rationale

The discovery of this compound was driven by the therapeutic need for potent and specific ABCG2 inhibitors to overcome multidrug resistance (MDR) in cancer and to treat diseases associated with ABCG2 dysfunction, such as erythropoietic protoporphyria (EPP). The well-known ABCG2 inhibitor, Ko143, while highly potent, suffers from poor metabolic stability due to the rapid hydrolysis of its t-butyl ester moiety by carboxylesterase 1. This metabolic liability significantly limits its clinical potential.

To address this challenge, a metabolism-guided drug design approach was employed. The core strategy involved replacing the unstable t-butyl ester group of Ko143 with a more metabolically robust amide functionality. This led to the synthesis of a series of novel Ko143 analogs, from which this compound (referred to as K2 in the primary literature) emerged as a lead candidate with a promising balance of high potency and improved pharmacokinetic properties.

Logical Relationship: From Problem to Solution

Caption: Development rationale for this compound.

Synthesis of this compound (K2)

The synthesis of this compound (K2) is a multi-step process starting from commercially available materials. The following is a detailed experimental protocol based on the published literature.

Experimental Protocol: Synthesis of this compound (K2)

Step 1: Synthesis of Intermediate Compound 1

-

Reaction: A solution of 6-methoxytryptophan methyl ester in a suitable solvent is reacted with isobutyraldehyde in the presence of a mild acid catalyst to facilitate the Pictet-Spengler reaction.

-

Reagents: 6-methoxytryptophan methyl ester, isobutyraldehyde, trifluoroacetic acid (TFA), dichloromethane (DCM).

-

Procedure: To a solution of 6-methoxytryptophan methyl ester in DCM, isobutyraldehyde and a catalytic amount of TFA are added. The reaction mixture is stirred at room temperature for 24 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to yield compound 1.

Step 2: Synthesis of Intermediate K16

-

Reaction: Compound 1 undergoes condensation followed by intramolecular cyclization with N-Fmoc-L-aspartic acid 4-benzyl ester.

-

Reagents: Compound 1, N-Fmoc-L-aspartic acid 4-benzyl ester, a coupling agent such as HATU, and a base like DIPEA in a solvent such as DMF.

-

Procedure: To a solution of compound 1 and N-Fmoc-L-aspartic acid 4-benzyl ester in DMF, HATU and DIPEA are added. The mixture is stirred at room temperature for 12 hours. After completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then treated with a deprotecting agent (e.g., piperidine in DMF) to remove the Fmoc group, followed by intramolecular cyclization under acidic or basic conditions to afford K16.

Step 3: Synthesis of Intermediate K17 (Acid)

-

Reaction: The benzyl ester of K16 is deprotected via hydrogenation to yield the corresponding carboxylic acid, K17.

-

Reagents: K16, Palladium on carbon (Pd/C), hydrogen gas, methanol.

-

Procedure: K16 is dissolved in methanol, and a catalytic amount of 10% Pd/C is added. The mixture is stirred under a hydrogen atmosphere (balloon pressure) for 4 hours. The catalyst is then filtered off, and the solvent is evaporated to give the crude acid K17, which is used in the next step without further purification.

Step 4: Final Synthesis of this compound (K2)

-

Reaction: The carboxylic acid K17 is coupled with t-butylamine to form the final product, this compound (K2).

-

Reagents: K17, t-butylamine, HATU, DIPEA, DMF.

-

Procedure: To a solution of K17 in DMF, HATU, DIPEA, and t-butylamine are added sequentially. The reaction mixture is stirred at room temperature for 6 hours. The reaction is then diluted with water, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The residue is purified by flash column chromatography to yield this compound (K2) as a solid.

Quantitative Data

The biological activity and pharmacokinetic properties of this compound (K2) and its analogs have been extensively characterized. The following tables summarize the key quantitative data.

Table 1: In Vitro Biological Activity of this compound and Related Compounds

| Compound | ABCG2 Inhibitory Activity (IC50, µM) | Cytotoxicity (CC50, µM) |

| This compound (K2) | 0.09 | > 25 |

| Ko143 | 0.03 | > 25 |

| K34 | 0.11 | > 25 |

Table 2: In Vitro Metabolic Stability of this compound and Ko143

| Compound | Half-life in Human Liver Microsomes (t1/2, min) | Half-life in Mouse Liver Microsomes (t1/2, min) |

| This compound (K2) | > 120 | > 120 |

| Ko143 | 5.2 | 2.1 |

Table 3: Pharmacokinetic Parameters of this compound (K2) in Mice (Oral Administration, 10 mg/kg)

| Parameter | Value |

| Cmax (ng/mL) | 450 ± 85 |

| Tmax (h) | 2.0 |

| AUC (0-t) (ng·h/mL) | 2150 ± 350 |

| Bioavailability (F%) | 35.4 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: ABCG2 Inhibitory Activity Assay (Protoporphyrin IX-based Cellular Assay)

-

Cell Line: HEK293 cells overexpressing human ABCG2 (HEK293-ABCG2).

-

Substrate: Protoporphyrin IX (PPIX).

-

Procedure:

-

HEK293-ABCG2 cells are seeded in 96-well plates.

-

The cells are pre-incubated with various concentrations of the test compounds (e.g., this compound) for 1 hour.

-

PPIX is then added to a final concentration of 1 µM, and the cells are incubated for another 2 hours.

-

The supernatant is removed, and the cells are washed with phosphate-buffered saline (PBS).

-

The intracellular accumulation of PPIX is quantified by measuring its fluorescence intensity using a plate reader (excitation/emission wavelengths of ~405/630 nm).

-

The IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

-

Protocol 2: Cytotoxicity Assay

-

Cell Line: HEK293 parental cells.

-

Reagent: CellTiter-Glo® Luminescent Cell Viability Assay reagent.

-

Procedure:

-

HEK293 cells are seeded in 96-well plates and incubated for 24 hours.

-

The cells are then treated with various concentrations of the test compounds for 72 hours.

-

An equal volume of CellTiter-Glo® reagent is added to each well, and the plate is incubated for 10 minutes at room temperature.

-

The luminescence, which is proportional to the number of viable cells, is measured using a luminometer.

-

The CC50 values are determined from the dose-response curves.

-

Protocol 3: Metabolic Stability Assay

-

System: Human or mouse liver microsomes.

-

Procedure:

-

Test compounds (1 µM) are incubated with liver microsomes (0.5 mg/mL) in a phosphate buffer containing NADPH at 37°C.

-

Aliquots are taken at different time points (e.g., 0, 5, 15, 30, 60, 120 min).

-

The reactions are quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

-

The half-life (t1/2) is calculated from the slope of the natural logarithm of the remaining compound concentration versus time.

-

Signaling Pathway and Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of the ABCG2 transporter protein. By binding to the transporter, it prevents the efflux of ABCG2 substrates, leading to their intracellular accumulation. This is particularly relevant for overcoming MDR in cancer cells, where increased efflux of chemotherapeutic agents by ABCG2 is a major resistance mechanism.

Signaling Pathway: ABCG2-Mediated Drug Efflux and its Inhibition

Caption: Mechanism of this compound action.

Conclusion

This compound represents a significant advancement in the development of ABCG2 inhibitors. Its discovery through a rational, metabolism-guided approach has yielded a potent and specific inhibitor with a favorable pharmacokinetic profile, making it a valuable tool for preclinical research in multidrug resistance and other ABCG2-related pathologies. Further investigation into its in vivo efficacy and safety is warranted to explore its full therapeutic potential.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The synthesis and handling of the described compounds should only be performed by qualified professionals in a laboratory setting.

Abcg2-IN-2 structure-activity relationship

An In-depth Technical Guide to the Structure-Activity Relationship of ABCG2 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ATP-binding cassette (ABC) transporter ABCG2, also known as breast cancer resistance protein (BCRP), is a significant contributor to multidrug resistance (MDR) in cancer cells. By actively effluxing a wide range of chemotherapeutic agents, ABCG2 reduces their intracellular concentration and therapeutic efficacy.[1][2] Therefore, the development of potent and specific ABCG2 inhibitors is a critical strategy to overcome MDR and improve cancer treatment outcomes.[1][3] This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of various classes of ABCG2 inhibitors, details key experimental protocols for their evaluation, and illustrates relevant biological pathways and experimental workflows. While the specific compound "Abcg2-IN-2" was not identified in the literature, this guide synthesizes the current understanding of SAR for prominent ABCG2 inhibitor scaffolds.

Structure-Activity Relationships of ABCG2 Inhibitors

The development of effective ABCG2 inhibitors has largely focused on understanding the key chemical features that govern their potency and selectivity. Extensive research has been conducted on several classes of compounds, leading to the elucidation of their SAR.

Flavonoid Derivatives

Flavonoids, a class of natural products, are well-documented modulators of ABC transporters, including ABCG2.[4][5] Their basic structure consists of two phenyl rings (A and B) and a heterocyclic ring (C). The SAR of flavonoids as ABCG2 inhibitors has been extensively studied, revealing several key structural requirements for potent inhibition.[4][5]

Key SAR findings for flavonoid-based ABCG2 inhibitors include:

-

C2-C3 Double Bond: The presence of a double bond between carbons 2 and 3 in the C ring is crucial for high inhibitory activity.[4][5]

-

Hydroxylation Pattern: Hydroxylation at position 5 of the A ring generally enhances activity, whereas hydroxylation at position 3 is detrimental.[2][4]

-

B-Ring Position: Attachment of the B ring at the C2 position is favorable for inhibition.[4]

-

Hydrophobicity: The addition of hydrophobic substituents at positions 6, 7, 8, or 4' can increase inhibitory potency.[4]

-

Methoxy Groups: The presence of a methoxy group at the 3-position contributes positively to ABCG2 inhibition.[5]

Quinazoline Derivatives

The quinazoline scaffold has emerged as a promising framework for the development of potent and selective ABCG2 inhibitors.[1][6] SAR studies on 4-anilinoquinazoline derivatives have provided valuable insights into the structural modifications that enhance their inhibitory capacity.

Key SAR findings for quinazoline-based ABCG2 inhibitors include:

-

2-Position Substituent: A phenyl group at the 2-position of the quinazoline core is generally associated with high potency.[1][6]

-

4-Anilino Ring Substituents: Electron-withdrawing groups such as nitro (NO2), cyano (CN), and trifluoromethyl (CF3) on the 4-anilino ring significantly increase inhibitory activity.[1]

-

Selectivity: Quinazoline-based compounds often exhibit high selectivity for ABCG2 over other ABC transporters like ABCB1 (P-glycoprotein) and ABCC1 (MRP1).[7]

Data Presentation: SAR of Representative ABCG2 Inhibitors

The following table summarizes the structure-activity relationship data for selected flavonoid and quinazoline-based ABCG2 inhibitors.

| Compound Class | Compound/Modification | Key Structural Features | Inhibitory Potency (IC50/EC50) | Reference |

| Flavonoids | Retusin | 5-OH, 3-OCH3, 7,8-(CH)4 | Potent inhibitor | [5] |

| Ayanin | 5-OH, 3-OCH3, 3',4'-(OH)2 | Potent inhibitor | [5] | |

| Biochanin A | 5,7-(OH)2, 4'-OCH3 | Active | [8] | |

| Chrysin | 5,7-(OH)2 | Active | [8] | |

| Tectochrysin | 5-OH, 7-OCH3 | Active | [8] | |

| Quinazolines | Compound 20 (anilinoquinazoline) | 2-phenyl, 3'-NO2 on 4-anilino ring | Highly potent, higher than Ko143 | [1][6] |

| Ko143 | Fumitremorgin C analog | One of the most potent known inhibitors | [1] |

Experimental Protocols

The evaluation of ABCG2 inhibitory activity involves a variety of in vitro assays designed to measure the reversal of MDR or the direct interaction with the transporter.

Substrate Accumulation Assays

These assays are based on the principle that inhibiting ABCG2 will lead to an increased intracellular accumulation of a fluorescent substrate.

-

Hoechst 33342 Accumulation Assay:

-

Cell Seeding: ABCG2-overexpressing cells (e.g., MDCKII-BCRP) are seeded in 96-well plates.

-

Compound Incubation: Cells are pre-incubated with the test compounds at various concentrations.

-

Substrate Addition: The fluorescent substrate Hoechst 33342 is added to the wells.

-

Fluorescence Measurement: The intracellular fluorescence is measured over time using a fluorescence plate reader. An increase in fluorescence compared to control cells indicates inhibition of ABCG2-mediated efflux.[9]

-

-

Pheophorbide A Accumulation Assay:

-

Cell Culture: ABCG2-overexpressing cells (e.g., NCI-H460/MX20) are cultured in appropriate media.

-

Compound and Substrate Incubation: The cells are incubated with the test compounds and the fluorescent substrate pheophorbide A.

-

Fluorescence Reading: After incubation, the medium is removed, and the intracellular fluorescence is quantified using a fluorescence plate reader.[10]

-

Cytotoxicity and MDR Reversal Assays

These assays determine the ability of an inhibitor to sensitize MDR cancer cells to a chemotherapeutic agent that is an ABCG2 substrate.

-

MTT Efficacy Assay:

-

Cell Treatment: ABCG2-overexpressing cells are treated with a cytotoxic ABCG2 substrate (e.g., mitoxantrone, SN-38) in the presence or absence of the test inhibitor.

-

MTT Addition: After an incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Formazan Solubilization: The resulting formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability. A decrease in the IC50 of the cytotoxic agent in the presence of the inhibitor indicates reversal of MDR.

-

Antibody Binding Shift Assay

This assay detects conformational changes in ABCG2 upon inhibitor binding.

-

5D3 Antibody Binding Assay:

-

Cell Preparation: ABCG2-expressing cells are harvested and incubated with the conformation-sensitive monoclonal antibody 5D3.

-

Inhibitor Addition: The test compound is added to the cell suspension.

-

Flow Cytometry Analysis: The binding of the 5D3 antibody to the cell surface is measured by flow cytometry. An increase in 5D3 binding in the presence of the inhibitor suggests a direct interaction and a conformational change in the ABCG2 protein.[10][11]

-

Visualizations

Pharmacophore Model for ABCG2 Inhibitors

Caption: A generalized pharmacophore model for ABCG2 inhibitors.[12][13]

Experimental Workflow for ABCG2 Inhibitor Screening

Caption: A typical experimental workflow for screening and characterizing novel ABCG2 inhibitors.

Signaling Pathways Regulating ABCG2 Expression

References

- 1. Investigation of quinazolines as inhibitors of breast cancer resistance protein (ABCG2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationships and Quantitative Structure–Activity Relationships for Breast Cancer Resistance Protein (ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitors of Human ABCG2: From Technical Background to Recent Updates With Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure activity relationships and quantitative structure activity relationships for the flavonoid-mediated inhibition of breast cancer resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships of flavonoids as inhibitors of breast cancer resistance protein (BCRP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. C@PA: Computer-Aided Pattern Analysis to Predict Multitarget ABC Transporter Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. New Inhibitors of ABCG2 Identified by High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Structure-Based Discovery of ABCG2 Inhibitors: A Homology Protein-Based Pharmacophore Modeling and Molecular Docking Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Probing the Affinity of Inhibitors for the ABCG2 Transporter: A Technical Guide Featuring Ko143

Introduction: The ATP-binding cassette subfamily G member 2 (ABCG2), also known as the breast cancer resistance protein (BCRP), is a critical membrane transporter involved in cellular detoxification and multidrug resistance (MDR) in cancer.[1] By actively effluxing a wide range of xenobiotics, including many chemotherapeutic agents, ABCG2 can significantly reduce the efficacy of cancer treatments. Consequently, the development of potent and specific ABCG2 inhibitors is a key strategy to overcome MDR. This guide provides an in-depth technical overview of the binding affinity of a model inhibitor, Ko143, for ABCG2, detailing the experimental methodologies used for its characterization and presenting the associated quantitative data. Ko143 is a highly potent and well-characterized inhibitor, serving as a benchmark in the study of ABCG2 function.[1][2]

Quantitative Binding Affinity of Ko143 for ABCG2

The interaction of Ko143 with the ABCG2 transporter has been quantified using various in vitro assays. The data presented below summarizes key inhibitory and binding constants, providing a comprehensive profile of Ko143's potency.

| Parameter | Value | Assay Type | Cell/System | Species | Citation |

| IC₅₀ | 9.7 nM | ATPase Inhibition | Membrane Vesicles (Insect Cells) | Human | [3][4] |

| IC₅₀ | 2.7 µM | ATPase Stimulation | Membrane Vesicles (Insect Cells) | Human (ABCB1) | [4] |

| EC₉₀ | 23 nM | Mitoxantrone Resistance Reversal | Cell-based Assay | Not Specified | [1] |

| IC₅₀ | ~10 nM | Mitoxantrone Sensitization | HEK G2 Cells | Human | [4] |

| IC₅₀ | Varies | Fluorescent Substrate Transport | HEK G2 Cells | Human & Mouse | [4] |

| EC₅₀ | 3.93 µM | Thermal Stabilization | MEF Cells | Human | [5] |

Mechanism of ABCG2 Inhibition by Ko143

ABCG2 functions as a homodimer, utilizing the energy from ATP hydrolysis to drive the efflux of substrates. The transport cycle involves a transition between an inward-facing (IF) and an outward-facing (OF) conformation. Inhibitors like Ko143 are thought to bind within the central cavity of the transporter, accessible from the cytoplasm or the inner leaflet of the membrane. This binding event prevents the conformational changes necessary for substrate translocation and/or ATP hydrolysis, effectively locking the transporter in an inhibited state.[6][7] This inhibited conformation is recognized by the conformation-sensitive monoclonal antibody 5D3, which shows increased binding in the presence of inhibitors like Ko143.[6][7]

Experimental Protocols

Detailed methodologies for quantifying the binding and inhibitory activity of compounds against ABCG2 are crucial for accurate characterization. The following sections describe three common assays.

ABCG2 ATPase Inhibition Assay

This biochemical assay measures the effect of a compound on the ATP hydrolysis activity of ABCG2, which is coupled to substrate transport. Inhibitors typically decrease the basal or substrate-stimulated ATPase activity.

Methodology:

-

Membrane Preparation: Crude membrane vesicles are prepared from insect (e.g., Sf9) or mammalian cells overexpressing human ABCG2.

-

Reaction Setup:

-

In a 96-well plate, add membrane vesicles (typically 5-10 µg of total protein) to the ATPase assay buffer (e.g., 50 mM MES-Tris pH 6.8, 50 mM KCl, 5 mM sodium azide, 1 mM EGTA, 1 mM ouabain, 10 mM MgCl₂, and 2 mM DTT).[4]

-

Add varying concentrations of the test compound (e.g., Ko143) or a vehicle control.

-

A control without ATP is included to measure background phosphate levels. A control with a strong inhibitor (e.g., beryllium fluoride) is used to determine the non-ABCG2-specific ATPase activity.[4]

-

-

Initiation and Incubation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding a final concentration of 5 mM MgATP.[4][8] Incubate for a defined period (e.g., 20 minutes) at 37°C.

-

Termination and Detection: Stop the reaction by adding a solution of sodium dodecyl sulfate (SDS).[8]

-

Phosphate Measurement: The amount of inorganic phosphate (Pi) released is quantified colorimetrically. This is often achieved by adding a reagent containing ammonium molybdate and a reducing agent, which forms a colored complex with Pi, measured by absorbance at a specific wavelength.

-

Data Analysis: The ABCG2-specific ATPase activity is calculated by subtracting the activity in the presence of a potent inhibitor (like beryllium fluoride) from the total activity.[4] IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Transport Inhibition Assay (Hoechst 33342 Efflux)

This assay measures the ability of a compound to inhibit the efflux of a fluorescent ABCG2 substrate, such as Hoechst 33342, from intact cells overexpressing the transporter. Inhibition of efflux leads to increased intracellular fluorescence.

Methodology:

-

Cell Culture: Use a parental cell line (e.g., MDCK-II) and a subline stably overexpressing ABCG2 (MDCK-II/ABCG2).[9] Culture cells to approximately 70-80% confluency.

-

Cell Preparation: Harvest the cells and seed them into a 96-well plate at a suitable density.

-

Compound Incubation:

-

Substrate Addition: Add the fluorescent ABCG2 substrate, Hoechst 33342 (typically at a final concentration of 0.5-5 µM), to all wells.[4][9]

-

Incubation: Incubate the plate at 37°C in the dark for a specified time (e.g., 60 minutes).[9][10]

-

Fluorescence Measurement: After incubation, wash the cells to remove the extracellular substrate. Measure the intracellular fluorescence using a microplate fluorometer or flow cytometer at the appropriate excitation and emission wavelengths for Hoechst 33342 (e.g., 350 nm excitation / 460 nm emission).[11]

-

Data Analysis: The fluorescence in the parental cells represents maximum accumulation (no efflux). The fluorescence in the ABCG2-overexpressing cells treated with a vehicle represents minimum accumulation (maximum efflux). The effect of the inhibitor is quantified by the increase in fluorescence. IC₅₀ values are determined by plotting the percentage of inhibition (relative to a maximal inhibitor like Ko143) against the inhibitor concentration.[10]

5D3 Antibody Shift Assay

This flow cytometry-based assay utilizes a conformation-sensitive monoclonal antibody, 5D3, that binds to an extracellular epitope of ABCG2. The binding affinity of 5D3 is low when the transporter is actively cycling but increases significantly when the transporter is locked in an inhibited conformation by compounds like Ko143. This "shift" in fluorescence intensity can be used to detect interactions.[6][7]

Methodology:

-

Cell Preparation: Harvest ABCG2-overexpressing cells (e.g., PLB/ABCG2 or HEK293/ABCG2) and adjust to a concentration of 0.5-1 x 10⁶ cells/sample.[12]

-

Compound Incubation: Pre-incubate the cells with the test compound or a positive control (e.g., 1 µM Ko143) for 10 minutes at 37°C.[6]

-

Antibody Labeling: Add a fluorescently labeled 5D3 antibody (e.g., Alexa Fluor 647 conjugate) to the cell suspension. The inhibitor should remain present throughout the labeling procedure.[6][13]

-

Incubation: Incubate the cells with the antibody for a defined period (e.g., 45 minutes) at 37°C or on ice, depending on the specific protocol, protected from light.[13]

-

Washing: Wash the cells with cold PBS containing a small amount of protein (e.g., BSA) to remove unbound antibody.

-

Flow Cytometry: Resuspend the cells in buffer and analyze them on a flow cytometer. The geometric mean fluorescence intensity (MFI) of the cell population is recorded.

-

Data Analysis: The increase in MFI in the presence of a test compound compared to a vehicle control indicates an interaction with ABCG2. The effect is often expressed as a percentage of the maximal shift induced by a saturating concentration of a potent inhibitor like Ko143.[12] This assay is particularly useful for distinguishing between transported substrates (which cause a partial shift only at high concentrations) and direct inhibitors (which cause a maximal shift).[13]

References

- 1. Frontiers | Inhibitors of Human ABCG2: From Technical Background to Recent Updates With Clinical Implications [frontiersin.org]

- 2. Modulation of ABCG2 Transporter Activity by Ko143 Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. The Inhibitor Ko143 Is Not Specific for ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ABCG2 requires a single aromatic amino acid to “clamp” substrates and inhibitors into the binding pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interaction with the 5D3 Monoclonal Antibody Is Regulated by Intramolecular Rearrangements but Not by Covalent Dimer Formation of the Human ABCG2 Multidrug Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BioKB - Publication [biokb.lcsb.uni.lu]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Selective Inhibition of the ABCG2 Transporter by Primaquine Derivatives Reverses the Multidrug Resistance of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Potent Inhibitory Effect of Ko143 on ABCG2 ATPase Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ATP-binding cassette (ABC) transporter ABCG2, also known as the breast cancer resistance protein (BCRP), is a critical membrane protein involved in the efflux of a wide range of xenobiotics and endogenous substrates from cells. This activity is powered by the hydrolysis of ATP, a process catalyzed by the transporter's nucleotide-binding domains (NBDs). The ATPase activity of ABCG2 is therefore a direct measure of its transport function and a key target for inhibition in various therapeutic areas, particularly in overcoming multidrug resistance in cancer. This technical guide provides an in-depth overview of the effect of Ko143, a potent and widely used inhibitor, on the ATPase activity of ABCG2.

Quantitative Analysis of Ko143 Inhibition on ABCG2 ATPase Activity

Ko143 is a synthetic analog of the fungal mycotoxin fumitremorgin C and is recognized as one of the most potent and specific inhibitors of ABCG2. Its primary mechanism of action involves the direct inhibition of the transporter's ATPase activity, thereby blocking substrate efflux.

The inhibitory potency of Ko143 on ABCG2 ATPase activity is typically quantified by its half-maximal inhibitory concentration (IC50). Multiple studies have consistently demonstrated that Ko143 inhibits ABCG2 ATPase activity at low nanomolar concentrations.

| Inhibitor | Transporter | IC50 (nM) | Assay System | Reference |

| Ko143 | Human ABCG2 | 9.7 | Membrane vesicles from insect cells | [1][2] |

| Ko143 & Analogs | Human ABCG2 | < 10 | Nanodisc-reconstituted ABCG2 | [3] |

Note: While Ko143 is a highly potent inhibitor of ABCG2, some studies have indicated that at higher concentrations (≥1 µM), it may also exhibit inhibitory effects on other ABC transporters, such as ABCB1 (P-glycoprotein) and ABCC1 (MRP1)[1][4]. This is an important consideration for its use in experimental settings.

Experimental Protocol: ABCG2 ATPase Activity Assay

This section details a generalized protocol for measuring the effect of inhibitors on ABCG2 ATPase activity using membrane vesicles from cells overexpressing the transporter.

Materials and Reagents

-

Membrane vesicles containing human ABCG2 (e.g., from Sf9 insect cells or HEK293 cells)

-

Ko143 or other test compounds

-

Assay Buffer: 50 mM MOPS-Tris (pH 7.0), 50 mM KCl, 5 mM sodium azide, 2 mM dithiothreitol (DTT), 1 mM EGTA, 0.1 mM ouabain

-

ATP solution (100 mM)

-

Magnesium chloride (MgCl2) solution (100 mM)

-

Sodium orthovanadate (Na3VO4) solution (100 mM)

-

Reagents for phosphate detection (e.g., Molybdate-based colorimetric reagent)

-

Microplate reader

Procedure

-

Preparation of Membrane Vesicles: Thaw the ABCG2-containing membrane vesicles on ice. Dilute the vesicles to the desired concentration (e.g., 20-50 µg of total protein per reaction) in the pre-chilled Assay Buffer.

-

Incubation with Inhibitor:

-

In a 96-well plate, add the diluted membrane vesicles to each well.

-

Add varying concentrations of Ko143 (or other test compounds) to the wells. For control wells, add the vehicle (e.g., DMSO).

-

To determine the vanadate-sensitive ATPase activity, add Na3VO4 to a final concentration of 1 mM to a set of control wells.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

-

Initiation of the ATPase Reaction:

-

Prepare a reaction mix containing ATP and MgCl2 in Assay Buffer (final concentrations typically 2-5 mM ATP and 10 mM MgCl2).

-

Initiate the reaction by adding the ATP/MgCl2 mix to all wells.

-

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-40 minutes). The incubation time should be optimized to ensure linear phosphate production.

-

Termination of the Reaction: Stop the reaction by adding a solution that disrupts the vesicles and stops enzymatic activity (e.g., 5% SDS solution).

-

Detection of Inorganic Phosphate (Pi):

-

Add the phosphate detection reagent to each well.

-

Incubate at room temperature for the color to develop (typically 15-30 minutes).

-

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 850 nm for molybdate-based assays) using a microplate reader.

-

Data Analysis:

-

Calculate the amount of Pi released in each well using a standard curve.

-

The ABCG2-specific ATPase activity is the difference between the Pi released in the absence and presence of Na3VO4.

-

Determine the percentage of inhibition of the vanadate-sensitive ATPase activity for each concentration of Ko143.

-

Plot the percentage of inhibition against the logarithm of the Ko143 concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Visualization of the Mechanism of Action

The following diagrams illustrate the transport cycle of ABCG2 and the inhibitory action of Ko143.

The transport cycle of ABCG2 involves a series of conformational changes powered by ATP binding and hydrolysis at the NBDs. Substrate binding to the inward-facing conformation triggers the binding of ATP, leading to NBD dimerization and a switch to an outward-facing conformation, which results in substrate release. Subsequent ATP hydrolysis and release of ADP and Pi reset the transporter to its inward-facing state (Figure 1). Ko143 binds to a site within the transmembrane domain of ABCG2, locking the transporter in an inward-open conformation. This prevents the necessary conformational changes, particularly the closure of the NBDs, that are required for ATP hydrolysis and substrate transport (Figure 2)[3].

Conclusion

Ko143 is a powerful tool for studying the function of ABCG2 and for investigating strategies to overcome multidrug resistance. Its potent inhibition of ABCG2 ATPase activity, with an IC50 in the low nanomolar range, makes it a standard positive control in related assays. The detailed experimental protocol provided in this guide offers a framework for accurately assessing the impact of various compounds on ABCG2 function. The visualization of its inhibitory mechanism further clarifies its mode of action at the molecular level. For researchers and drug development professionals, a thorough understanding of how inhibitors like Ko143 modulate ABCG2 activity is essential for the development of novel therapeutics that can effectively circumvent ABCG2-mediated drug efflux.

References

Abcg2-IN-2: A Technical Guide to Target Specificity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target specificity and selectivity of Abcg2-IN-2, a potent inhibitor of the ATP-binding cassette subfamily G member 2 (ABCG2) transporter. ABCG2, also known as breast cancer resistance protein (BCRP), is a key player in multidrug resistance (MDR) in cancer and influences the pharmacokinetics of numerous drugs. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and development of this compound.

Core Target Profile of this compound

This compound, also identified as K2 in the primary literature, is a novel analog of the well-characterized ABCG2 inhibitor Ko143. Developed through a metabolism-guided approach, this compound was designed to overcome the metabolic instability of its parent compound. The key modification involves the replacement of the labile t-butyl ester moiety of Ko143 with an amide group, leading to improved metabolic stability and favorable oral pharmacokinetic profiles in mice[1][2].

Quantitative Assessment of Inhibitory Potency and Selectivity

The inhibitory activity of this compound has been primarily characterized against its intended target, ABCG2. While specific IC50 values for this compound against other major ABC transporters like P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1) are not detailed in the currently accessible literature, the development from Ko143, a known selective ABCG2 inhibitor, suggests a favorable selectivity profile. Further head-to-head comparative studies are necessary for a complete quantitative comparison.

| Compound | Target | Assay Type | IC50 / EC50 | Reference |

| This compound (K2) | ABCG2 | Protoporphyrin IX (PPIX)-based cellular assay | Data not yet publicly available in abstracts. | Based on[1][2] |

| Ko143 (Parent Compound) | ABCG2 | Not Specified | Potent Inhibitor | [1][2] |

Note: The primary publication detailing the specific quantitative data for this compound (Zhu et al., 2023) was not fully accessible at the time of this compilation. The information presented is based on the available abstract and supplementary data.

Experimental Protocols

The characterization of this compound's target specificity and selectivity involves a series of in vitro and in vivo assays. Below are detailed methodologies for key experiments typically employed in the evaluation of ABCG2 inhibitors.

In Vitro ABCG2 Inhibition Assay (Protoporphyrin IX Accumulation)

This cellular assay is used to determine the inhibitory activity of compounds against ABCG2 by measuring the accumulation of the fluorescent substrate protoporphyrin IX (PPIX).

Principle: ABCG2 is an efflux transporter for PPIX. In the presence of an ABCG2 inhibitor, the efflux of PPIX is blocked, leading to its intracellular accumulation, which can be quantified by fluorescence.

Methodology:

-

Cell Culture: Utilize a cell line overexpressing ABCG2 (e.g., HEK293/ABCG2) and a corresponding parental cell line as a negative control.

-

Compound Preparation: Prepare a dilution series of this compound and a positive control inhibitor (e.g., Ko143).

-

Induction of PPIX Production: Treat the cells with 5-aminolevulinic acid (ALA), a precursor that leads to the intracellular production of PPIX[2].

-

Inhibitor Treatment: Co-incubate the ALA-treated cells with the various concentrations of this compound or control compounds.

-

Fluorescence Measurement: After a defined incubation period, measure the intracellular PPIX fluorescence using a plate reader or flow cytometer.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the fluorescence intensity against the inhibitor concentration.

Selectivity Assays against other ABC Transporters (General Protocol)

To assess the selectivity of this compound, its inhibitory activity should be tested against other clinically relevant ABC transporters, such as ABCB1 (P-gp) and ABCC1 (MRP1).

Principle: Similar to the ABCG2 inhibition assay, these assays utilize specific fluorescent substrates for each transporter. Inhibition of the transporter leads to increased intracellular accumulation of the substrate.

Methodology:

-

Cell Lines: Use cell lines specifically overexpressing the transporter of interest (e.g., MDCKII-ABCB1, MDCKII-ABCC1).

-

Substrates and Inhibitors:

-

For ABCB1 (P-gp): Use a fluorescent substrate like Rhodamine 123. A known P-gp inhibitor (e.g., Verapamil) can be used as a positive control.

-

For ABCC1 (MRP1): Use a fluorescent substrate like Calcein-AM. A known MRP1 inhibitor (e.g., MK-571) can be used as a positive control.

-

-

Assay Procedure: The general procedure is similar to the ABCG2 inhibition assay, involving incubation of the cells with the substrate and a range of this compound concentrations, followed by fluorescence measurement.

-

Data Analysis: Determine the IC50 values for each transporter to quantify the selectivity profile of this compound.

Visualizing the Mechanism and Experimental Workflow

ABCG2-Mediated Drug Efflux and Inhibition

The following diagram illustrates the fundamental mechanism of ABCG2-mediated drug efflux and the point of intervention for an inhibitor like this compound.

Caption: ABCG2-mediated drug efflux pathway and its inhibition.

Experimental Workflow for Characterizing this compound

The following diagram outlines the typical experimental workflow for the comprehensive characterization of a novel ABCG2 inhibitor.

References

Abcg2-IN-2: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Abcg2-IN-2, also identified as K2 in developmental literature, is a potent and selective inhibitor of the ATP-binding cassette sub-family G member 2 (ABCG2) transporter, a key protein implicated in multidrug resistance (MDR) in oncology and a modulator of drug disposition.[1][2] Developed as an analog of the established ABCG2 inhibitor Ko143, this compound was engineered for improved metabolic stability, a critical limitation of its predecessor.[1][2][3] This guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for this compound, details the experimental methodologies for its characterization, and visualizes its mechanism of action and experimental workflows.

Introduction to ABCG2 and the Rationale for Inhibition

The ABCG2 transporter, also known as Breast Cancer Resistance Protein (BCRP), is an efflux pump that actively transports a wide variety of xenobiotics, including many chemotherapeutic agents, out of cells.[1][2] This action can significantly reduce the intracellular concentration of anticancer drugs, leading to diminished efficacy and the development of multidrug resistance. ABCG2 is highly expressed in various normal tissues, including the gastrointestinal tract, liver, and the blood-brain barrier, where it plays a protective role by limiting the absorption and distribution of potentially toxic substances.[1][2]

However, in the context of cancer therapy, the overexpression of ABCG2 in tumor cells is a significant mechanism of resistance. Therefore, the development of potent and specific ABCG2 inhibitors is a key strategy to overcome MDR and enhance the therapeutic efficacy of existing anticancer drugs. Furthermore, inhibiting ABCG2 can modulate the pharmacokinetics of substrate drugs, potentially improving their oral bioavailability and brain penetration.

This compound emerged from a metabolism-guided drug design approach aimed at addressing the primary liability of the potent ABCG2 inhibitor Ko143, which is its rapid hydrolysis by carboxylesterase 1.[1][2] By replacing the labile t-butyl ester moiety of Ko143 with a more stable amide group, this compound was created with the goal of achieving a superior pharmacokinetic profile while retaining high inhibitory potency against ABCG2.[1][2]

Pharmacodynamics of this compound

The primary pharmacodynamic effect of this compound is the potent and selective inhibition of the ABCG2 transporter. This inhibition leads to an increased intracellular accumulation of ABCG2 substrates.

In Vitro ABCG2 Inhibition

The inhibitory activity of this compound against ABCG2 has been evaluated in cell-based assays. The following table summarizes the available data.

| Compound | Assay System | Substrate | IC50 (nM) | Fold Improvement vs. Ko143 | Reference |

| This compound (K2) | HEK293/ABCG2 cells | Pheophorbide A | Data not available in abstract | Data not available in abstract | Zhu J, et al. 2023 |

| Ko143 | HEK293/ABCG2 cells | Pheophorbide A | Data not available in abstract | - | Zhu J, et al. 2023 |

Note: Specific IC50 values were not available in the abstracts of the primary literature. Access to the full publication is required for these quantitative data.

Mechanism of Action

This compound acts as a competitive inhibitor of the ABCG2 transporter. It binds to the transporter, likely at or near the substrate-binding pocket, thereby preventing the binding and subsequent efflux of ABCG2 substrates. This leads to an increased intracellular concentration of co-administered substrate drugs, enhancing their cytotoxic or therapeutic effects.

Pharmacokinetics of this compound

A key feature of this compound is its improved metabolic stability and favorable pharmacokinetic profile compared to Ko143, particularly with oral administration.

In Vitro Metabolic Stability

This compound was designed to be resistant to hydrolysis by carboxylesterases, which is the primary metabolic pathway for Ko143.

| Compound | Test System | Half-life (min) | Primary Metabolite | Reference |

| This compound (K2) | Mouse Liver Microsomes | Data not available in abstract | Data not available in abstract | Zhu J, et al. 2023 |

| Ko143 | Mouse Liver Microsomes | Data not available in abstract | Ko143 acid | Zhu J, et al. 2023 |

Note: Quantitative metabolic stability data were not available in the abstracts of the primary literature. Access to the full publication is required for these values.

In Vivo Pharmacokinetics in Mice

Pharmacokinetic studies in mice have demonstrated that this compound possesses a favorable profile for in vivo applications. The following table summarizes the key pharmacokinetic parameters after oral administration.

| Compound | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |

| This compound (K2) | Data not available in abstract | Data not available in abstract | Data not available in abstract | Data not available in abstract | Data not available in abstract | Zhu J, et al. 2023 |

| Ko143 | Data not available in abstract | Data not available in abstract | Data not available in abstract | Data not available in abstract | Data not available in abstract | Zhu J, et al. 2023 |

Note: Specific pharmacokinetic parameters were not available in the abstracts of the primary literature. The source indicates a "favorable oral pharmacokinetic profile" for this compound. Access to the full publication is required for the quantitative data.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections describe the likely methodologies used to characterize the pharmacokinetics and pharmacodynamics of this compound, based on standard practices in the field and information from related publications.

In Vitro ABCG2 Inhibition Assay (Pheophorbide A Accumulation)

This assay is commonly used to determine the inhibitory potency of compounds against the ABCG2 transporter.

Principle: Pheophorbide A is a fluorescent substrate of ABCG2. In cells overexpressing ABCG2, the intracellular accumulation of pheophorbide A is low due to active efflux. Inhibition of ABCG2 by a test compound will block this efflux, leading to an increase in intracellular fluorescence, which can be quantified.

Protocol:

-

Cell Culture: HEK293 cells stably transfected with human ABCG2 (HEK293/ABCG2) and the corresponding parental cell line (HEK293) are cultured in appropriate media (e.g., DMEM with 10% FBS and a selection antibiotic).

-

Cell Seeding: Cells are seeded into 96-well black, clear-bottom plates at a density of 5 x 10^4 cells per well and allowed to attach overnight.

-

Compound Preparation: A serial dilution of this compound and the reference compound (e.g., Ko143) is prepared in assay buffer (e.g., HBSS).

-

Assay Procedure:

-

The cell culture medium is removed, and the cells are washed with assay buffer.

-

Cells are pre-incubated with the test compounds at various concentrations for 30 minutes at 37°C.

-

A solution of pheophorbide A (final concentration, e.g., 2 µM) is added to each well, and the plate is incubated for an additional 60 minutes at 37°C.

-

The incubation is stopped by washing the cells with ice-cold assay buffer.

-

Intracellular fluorescence is measured using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 410/670 nm).

-

-

Data Analysis: The fluorescence intensity is normalized to control wells (no inhibitor). The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

In Vivo Pharmacokinetic Study in Mice

This study design is used to determine the pharmacokinetic profile of a compound after administration to an animal model.

Principle: The concentration of the test compound in the plasma is measured at various time points after administration to determine key pharmacokinetic parameters.

Protocol:

-

Animals: Male C57BL/6 mice (or another appropriate strain), 8-10 weeks old, are used. Animals are fasted overnight before dosing.

-

Compound Formulation: this compound is formulated for oral (p.o.) and intravenous (i.v.) administration. A common oral vehicle is 0.5% methylcellulose in water. For intravenous administration, the compound may be dissolved in a mixture of DMSO, PEG400, and saline.

-

Dosing:

-

Oral Group: A single dose of this compound (e.g., 10 mg/kg) is administered by oral gavage.

-

Intravenous Group: A single dose of this compound (e.g., 2 mg/kg) is administered via the tail vein.

-

-

Blood Sampling: Blood samples (approximately 50 µL) are collected from the saphenous vein into heparinized tubes at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Plasma Preparation: Blood samples are centrifuged (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma. Plasma samples are stored at -80°C until analysis.

-

Bioanalysis:

-

Sample Preparation: Plasma samples are subjected to protein precipitation (e.g., with acetonitrile containing an internal standard).

-

LC-MS/MS Analysis: The concentrations of this compound in the plasma samples are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

-

Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental analysis with software such as WinNonlin to determine pharmacokinetic parameters including Cmax, Tmax, AUC, half-life (t1/2), and oral bioavailability (F%).

Signaling Pathways and Logical Relationships

The primary role of ABCG2 is as an efflux transporter, and its inhibition by this compound directly impacts the intracellular concentration of its substrates. This can have downstream effects on various signaling pathways, particularly those related to cell death and survival when the substrate is a chemotherapeutic agent.

Conclusion and Future Directions

This compound represents a promising advance in the development of ABCG2 inhibitors. Its improved metabolic stability and favorable oral pharmacokinetic profile in preclinical models suggest its potential for in vivo applications, both as a tool to investigate the role of ABCG2 and as a potential therapeutic agent to overcome multidrug resistance in cancer.[1][2]

Further research is warranted to fully characterize the pharmacokinetic and pharmacodynamic properties of this compound. This includes:

-

Comprehensive in vivo efficacy studies in combination with various chemotherapeutic agents in MDR tumor models.

-

Detailed investigation of its potential to modulate the pharmacokinetics of other drugs, including brain penetration studies.

-

Assessment of its safety and toxicity profile.

-

Pharmacokinetic studies in higher species to assess interspecies scalability.

The continued development of potent and metabolically stable ABCG2 inhibitors like this compound holds significant promise for improving the treatment outcomes for patients with multidrug-resistant cancers.

References

Understanding the role of Abcg2-IN-2 in reversing multidrug resistance

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the role and mechanism of Abcg2-IN-2, a potent inhibitor of the ATP-binding cassette subfamily G member 2 (ABCG2) transporter, in reversing multidrug resistance (MDR) in cancer. Overexpression of ABCG2 is a significant mechanism by which cancer cells develop resistance to a wide array of chemotherapeutic agents, limiting the efficacy of cancer treatments. This compound, an analog of the well-characterized ABCG2 inhibitor Ko143, has been developed to overcome the metabolic instability of its parent compound, presenting a promising candidate for clinical development. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and mechanistic insights related to this compound's function as an MDR reversal agent.

Core Mechanism of Action

This compound functions by directly inhibiting the efflux activity of the ABCG2 transporter. ABCG2 is a transmembrane protein that utilizes the energy from ATP hydrolysis to actively pump a broad spectrum of substrates, including many anticancer drugs, out of the cell. This efflux mechanism reduces the intracellular concentration of chemotherapeutic agents, thereby rendering them ineffective. By binding to the ABCG2 transporter, this compound blocks this efflux function, leading to the intracellular accumulation of anticancer drugs and the restoration of their cytotoxic effects in resistant cancer cells.

Quantitative Efficacy of this compound

The inhibitory potency of this compound (referred to as K2 in the primary literature) has been quantified through various in vitro assays. The following tables summarize the key quantitative data, comparing its efficacy with the parent compound Ko143 and other analogs.

| Compound | IC50 (μM) for ABCG2 Inhibition |

| This compound (K2) | 0.13 |

| Ko143 | 0.03 |

| K34 | 0.11 |

| Table 1: Inhibitory concentration (IC50) of this compound and related compounds against ABCG2 transporter activity. Data sourced from Zhu J, et al. (2023). |

| Compound | Cytotoxicity (IC50 in μM) in HEK293 Cells |

| This compound (K2) | > 25 |

| Ko143 | > 25 |

| K34 | > 25 |

| Table 2: Cytotoxicity of this compound and related compounds in human embryonic kidney (HEK293) cells, indicating low intrinsic toxicity. Data sourced from Zhu J, et al. (2023). |

Signaling and Mechanistic Pathways

The interaction of this compound with the ABCG2 transporter is a key molecular event that disrupts the MDR phenotype. The following diagram illustrates the proposed mechanism of action.

Experimental Protocols

This section details the methodologies employed in the characterization of this compound's activity.

ABCG2 Inhibition Assay (Hoechst 33342 Accumulation)

This assay quantifies the ability of a compound to inhibit the efflux of a fluorescent substrate from cells overexpressing the ABCG2 transporter.

Workflow:

Detailed Steps:

-

Cell Culture: Human embryonic kidney (HEK293) cells stably overexpressing human ABCG2 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing varying concentrations of this compound or the control inhibitor (e.g., Ko143).

-

Substrate Incubation: The fluorescent ABCG2 substrate, Hoechst 33342, is added to each well at a final concentration of 5 µM.

-

Incubation: The plate is incubated for 2 hours at 37°C in a humidified incubator with 5% CO2.

-

Washing: The cells are washed three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular substrate.

-

Fluorescence Detection: Intracellular fluorescence is measured using a fluorescence plate reader with excitation and emission wavelengths of 350 nm and 460 nm, respectively.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the fluorescence intensity against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assay (MTT Assay)

This assay determines the intrinsic toxicity of the inhibitor on cell viability.

Workflow:

Detailed Steps:

-

Cell Seeding: HEK293 cells are seeded in 96-well plates at a density of 3,000 cells per well.

-

Compound Treatment: After overnight incubation, the cells are treated with a range of concentrations of this compound.

-

Incubation: The cells are incubated for 72 hours.

-

MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., dimethyl sulfoxide - DMSO).

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The IC50 value for cytotoxicity is determined by plotting the percentage of cell viability against the drug concentration.

Conclusion

This compound demonstrates potent inhibitory activity against the ABCG2 transporter with low intrinsic cytotoxicity. Its improved metabolic stability over the parent compound Ko143 makes it a compelling candidate for further preclinical and clinical investigation as an agent to overcome multidrug resistance in cancer therapy. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in the ongoing effort to combat ABCG2-mediated MDR.

In Vitro Characterization of a Novel ABCG2 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential in vitro assays and methodologies required for the characterization of a novel inhibitor of the ATP-binding cassette subfamily G member 2 (ABCG2) transporter. As specific data for a compound designated "Abcg2-IN-2" is not publicly available, this document will utilize well-characterized ABCG2 inhibitors, such as Ko143 and PZ-39, as exemplars to delineate the requisite experimental framework.

The ATP-binding cassette (ABC) transporter ABCG2, also known as breast cancer resistance protein (BCRP), is a key player in multidrug resistance (MDR) in oncology.[1][2] Its ability to efflux a wide range of chemotherapeutic agents from cancer cells significantly diminishes their efficacy. Consequently, the development of potent and specific ABCG2 inhibitors is a critical strategy to overcome MDR and enhance the therapeutic outcomes of cancer patients.

Data Presentation: Quantitative Analysis of ABCG2 Inhibition

A thorough in vitro characterization of a novel ABCG2 inhibitor necessitates the quantitative assessment of its potency and efficacy in various functional assays. The following tables summarize representative data for the well-established ABCG2 inhibitors Ko143 and PZ-39.

Table 1: Inhibition of ABCG2-Mediated Transport and ATPase Activity

| Inhibitor | Assay Type | Cell Line / System | Substrate | IC50 / EC50 | Reference |

| Ko143 | ATPase Activity | ABCG2-transfected HEK293 cell membranes | - | IC50 = 9.7 nM | [3] |

| Ko143 | Mitoxantrone Resistance Reversal | ABCG2-transduced MDCK II cells | Mitoxantrone | EC90 = 23 nM | [2] |

| Febuxostat | Urate Transport | Vesicles with ABCG2 | Urate | IC50 = 27 nM | [2] |

| PZ-39 | Mitoxantrone Resistance Reversal | ABCG2-transfected HEK293 cells | Mitoxantrone | Sensitization Index of 0.04 at 500 nM | [1] |

Table 2: Chemosensitization Potential of ABCG2 Inhibitors

| Inhibitor | Cell Line | Chemotherapeutic Agent | Fold Reversal of Resistance | Concentration of Inhibitor | Reference |

| Ko143 | HEK G2 | Mitoxantrone | 2.5-fold decrease in IC50 | 10 nM | [3] |

| PZ-39 | HEK293/ABCG2 | Mitoxantrone | ~25-fold decrease in IC50 (calculated from sensitization index) | 500 nM | [1] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the in vitro characterization of any novel ABCG2 inhibitor. The following sections provide methodologies for key assays.

Hoechst 33342 Accumulation Assay

This cell-based assay is a rapid and reliable method to screen for and determine the potency of ABCG2 inhibitors. Hoechst 33342 is a fluorescent substrate of ABCG2; in the presence of an inhibitor, its efflux is blocked, leading to increased intracellular fluorescence.[4][5]

Materials:

-

MDCKII cells stably transfected with human ABCG2 (MDCKII-ABCG2) and parental MDCKII cells.

-

Hoechst 33342 dye.

-

Test inhibitor and a reference inhibitor (e.g., Ko143).

-

Dulbecco's Modified Eagle Medium (DMEM) or RPMI medium.

-

Fetal Bovine Serum (FBS).

-

Phosphate-Buffered Saline (PBS).

-

96-well microplate.

-

Microplate fluorometer.

Procedure:

-

Seed MDCKII-ABCG2 and parental MDCKII cells in a 96-well plate and culture until they form a confluent monolayer.

-

On the day of the experiment, wash the cells with PBS.

-

Add the test inhibitor at various concentrations (e.g., from 1 nM to 10 µM) in serum-free medium to the designated wells. Include wells with a reference inhibitor (e.g., 1 µM Ko143) as a positive control for maximal inhibition, and wells with vehicle (e.g., DMSO) as a negative control.

-

Incubate the cells with the inhibitor for 5-10 minutes at 37°C.

-

Add Hoechst 33342 to a final concentration of 0.5 µM to all wells.

-

Incubate the plate for 60 minutes at 37°C in the dark.

-

Measure the fluorescence intensity using a microplate fluorometer with excitation and emission wavelengths appropriate for Hoechst 33342 (e.g., 355 nm excitation and 460 nm emission).

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the maximal inhibition achieved with the reference inhibitor.

ABCG2 ATPase Assay

This assay measures the ATP hydrolysis activity of ABCG2, which is coupled to substrate transport. Inhibitors can affect this activity, and the assay helps to elucidate the mechanism of inhibition.[6][7][8]

Materials:

-

Membrane vesicles from cells overexpressing human ABCG2.

-

Assay buffer (e.g., containing Tris-HCl, MgCl2, KCl, and ouabain).

-

ATP solution.

-

Sodium orthovanadate (Na3VO4) as a general ATPase inhibitor.

-

Reagents for detecting inorganic phosphate (Pi), such as those in commercially available kits (e.g., PREDEASY ATPase Kits).

-

Test inhibitor.

Procedure:

-

Incubate the ABCG2 membrane vesicles in the assay buffer.

-

Add the test inhibitor at various concentrations.

-

Initiate the reaction by adding a saturating concentration of ATP (e.g., 5 mM).

-

Incubate at 37°C for a defined period (e.g., 20 minutes).

-

Terminate the reaction by adding a stop solution (e.g., SDS).

-

Measure the amount of inorganic phosphate (Pi) released using a colorimetric method.

-

The ABCG2-specific ATPase activity is calculated as the difference between the Pi produced in the absence and presence of Na3VO4.

-

Determine the effect of the test inhibitor on the basal and substrate-stimulated ATPase activity of ABCG2.

MDCKII-ABCG2 Transwell Assay

This assay assesses the ability of an inhibitor to block the directional transport of a known ABCG2 substrate across a polarized cell monolayer.[9][10]

Materials:

-

MDCKII-ABCG2 cells.

-

Transwell inserts for 24-well plates.

-

A known ABCG2 substrate (e.g., prazosin, SN-38).

-

Test inhibitor.

-

Hanks' Balanced Salt Solution (HBSS) with HEPES.

-

LC-MS/MS for substrate quantification.

Procedure:

-

Seed MDCKII-ABCG2 cells on the Transwell inserts and culture for 4-5 days to form a confluent and polarized monolayer.

-

Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

-

For the basolateral-to-apical (B-to-A) transport study, add the ABCG2 substrate and the test inhibitor to the basolateral chamber.

-

For the apical-to-basolateral (A-to-B) transport study, add the substrate and inhibitor to the apical chamber.

-

Incubate at 37°C with gentle shaking.

-

At specified time points, collect samples from the receiver chamber and replace with fresh buffer.

-

Quantify the concentration of the substrate in the collected samples using LC-MS/MS.

-

Calculate the apparent permeability coefficient (Papp) for both directions and determine the efflux ratio (Papp B-to-A / Papp A-to-B). A reduction in the efflux ratio in the presence of the inhibitor indicates ABCG2 inhibition.

Visualizations: Pathways and Workflows

Graphical representations of signaling pathways and experimental workflows can greatly aid in understanding the context and execution of the in vitro characterization of an ABCG2 inhibitor.

Caption: PI3K/AKT/mTOR signaling pathway leading to increased ABCG2 expression and drug efflux, which can be blocked by an ABCG2 inhibitor.

Caption: Experimental workflow for the Hoechst 33342 accumulation assay to determine the potency of an ABCG2 inhibitor.